Cas no 2138347-81-4 (3,4-Quinolinediamine, 6-(difluoromethoxy)-)

3,4-Quinolinediamine, 6-(difluoromethoxy)- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 6-(difluoromethoxy)-
-
- インチ: 1S/C10H9F2N3O/c11-10(12)16-5-1-2-8-6(3-5)9(14)7(13)4-15-8/h1-4,10H,13H2,(H2,14,15)
- InChIKey: YPWTVKVAHSGJTE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OC(F)F)=CC=2)C(N)=C(N)C=1
3,4-Quinolinediamine, 6-(difluoromethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361813-0.25g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361813-0.5g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361813-5.0g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361813-0.1g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-361813-10.0g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-361813-1.0g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361813-0.05g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361813-2.5g |
6-(difluoromethoxy)quinoline-3,4-diamine |
2138347-81-4 | 2.5g |
$1454.0 | 2023-03-07 |
3,4-Quinolinediamine, 6-(difluoromethoxy)- 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
3,4-Quinolinediamine, 6-(difluoromethoxy)-に関する追加情報
Comprehensive Overview of 3,4-Quinolinediamine, 6-(difluoromethoxy)- (CAS No. 2138347-81-4)
3,4-Quinolinediamine, 6-(difluoromethoxy)- (CAS No. 2138347-81-4) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a difluoromethoxy group at the 6-position, which enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. Researchers are particularly interested in its potential applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in precision medicine and antibiotic resistance.
In recent years, the demand for fluorinated compounds like 3,4-Quinolinediamine, 6-(difluoromethoxy)- has surged, driven by their ability to improve drug efficacy and reduce side effects. This compound’s heterocyclic framework is a key focus in medicinal chemistry, as it mimics natural bioactive molecules. Users searching for "quinoline-based therapeutics" or "difluoromethoxy applications" will find this compound highly relevant, especially given its role in addressing challenges like drug-resistant infections and chronic inflammation.
The synthesis of 3,4-Quinolinediamine, 6-(difluoromethoxy)- involves multi-step organic reactions, including halogenation and nucleophilic substitution, to introduce the difluoromethoxy moiety. Its molecular weight (C10H9F2N3O) and logP value suggest favorable pharmacokinetics, a hot topic in AI-driven drug discovery. Searches for "QSAR modeling for quinoline derivatives" or "fluorine in drug design" often highlight such compounds, reflecting their intersection with computational chemistry advancements.
Beyond pharmaceuticals, 3,4-Quinolinediamine, 6-(difluoromethoxy)- is explored in material science for its fluorescence properties, appealing to researchers studying organic LEDs or bioimaging probes. Its electron-withdrawing groups also make it a candidate for catalysis, resonating with queries like "green chemistry catalysts." As sustainability gains traction, this compound’s potential in eco-friendly synthesis methods is a notable discussion point.
Quality control of CAS No. 2138347-81-4 relies on advanced analytical techniques such as HPLC and NMR spectroscopy, ensuring purity for research applications. FAQs like "how to characterize quinoline derivatives" or "stability of fluorinated amines" underscore the technical rigor required in handling this compound. Regulatory compliance, particularly for GMP standards, further elevates its relevance in industrial settings.
In summary, 3,4-Quinolinediamine, 6-(difluoromethoxy)- represents a versatile scaffold bridging drug discovery, materials engineering, and sustainable chemistry. Its alignment with trending search terms like "next-gen heterocycles" and "fluorine medicinal chemistry" ensures its continued prominence in scientific discourse.
2138347-81-4 (3,4-Quinolinediamine, 6-(difluoromethoxy)-) Related Products
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 100519-34-4(Ethyl 4-acetoxybenzoylformate)
- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 2228441-74-3(3-fluoro-3-(1-methylcyclohexyl)propan-1-amine)
- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)




